![molecular formula C8H17BrSi B13163749 {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane](/img/structure/B13163749.png)
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇BrSi. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a trimethylsilane group. It is primarily used in organic synthesis as a reagent and intermediate for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane typically involves the reaction of cyclopropylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropylmethyl bromide+Trimethylsilyl chlorideBase[1-(Bromomethyl)cyclopropyl]methyltrimethylsilane+By-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted cyclopropylmethyl derivatives.
Reduction: Formation of cyclopropylmethyltrimethylsilane.
Oxidation: Formation of cyclopropylmethyl alcohol or cyclopropylmethyl carboxylic acid.
Aplicaciones Científicas De Investigación
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is used in various scientific research applications:
Organic Synthesis: As a reagent for introducing the cyclopropylmethyl group into organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: As a precursor for the preparation of silicon-containing polymers and materials.
Biological Studies: In the modification of biomolecules for studying their structure and function.
Mecanismo De Acción
The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane involves the reactivity of the bromomethyl group and the trimethylsilane group. The bromomethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The trimethylsilane group provides stability and enhances the lipophilicity of the compound, facilitating its interaction with organic substrates and biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylmethyl bromide: Lacks the trimethylsilane group, making it less stable and less lipophilic.
Trimethylsilylmethyl bromide: Lacks the cyclopropyl ring, resulting in different reactivity and applications.
Cyclopropyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
{[1-(Bromomethyl)cyclopropyl]methyl}trimethylsilane is unique due to the combination of the cyclopropyl ring, bromomethyl group, and trimethylsilane group. This combination imparts unique reactivity and stability, making it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
C8H17BrSi |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
[1-(bromomethyl)cyclopropyl]methyl-trimethylsilane |
InChI |
InChI=1S/C8H17BrSi/c1-10(2,3)7-8(6-9)4-5-8/h4-7H2,1-3H3 |
Clave InChI |
ZMJYOOKFLHECTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC1(CC1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



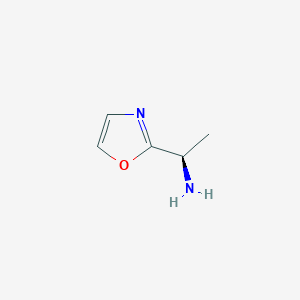
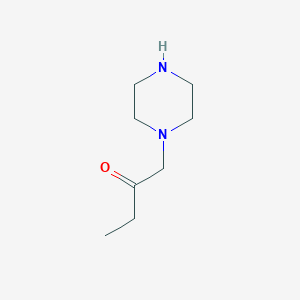
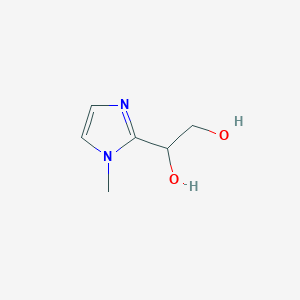


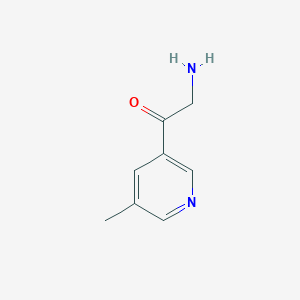


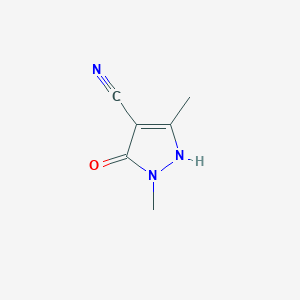
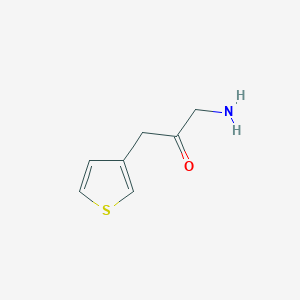
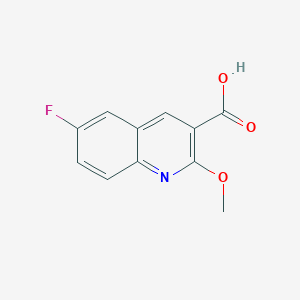
![3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13163739.png)
![N-[(3-Aminocyclopentyl)methyl]cyclobutanecarboxamide](/img/structure/B13163741.png)
